Ethyl 4-oxoazepane-3-carboxylate hydrochloride
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Overview
Description
Ethyl 4-oxoazepane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO3. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in pharmaceutical research and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxoazepane-3-carboxylate hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of ethyl 4-oxo-3-azepanecarboxylate with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ethyl 4-oxo-3-azepanecarboxylate hydrochloride often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxoazepane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-oxoazepane-3-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-3-azepanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride
- Ethyl 3-methyl-4-oxocrotonate
Uniqueness
Ethyl 4-oxoazepane-3-carboxylate hydrochloride is unique due to its seven-membered azepane ring structure, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
ethyl 4-oxoazepane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-13-9(12)7-6-10-5-3-4-8(7)11;/h7,10H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYRHBVITKWFTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCCC1=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625333 |
Source
|
Record name | Ethyl 4-oxoazepane-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198419-09-9 |
Source
|
Record name | Ethyl 4-oxoazepane-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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